molecular formula C6H7N3O2 B13892123 (Z)-N',5-Dihydroxypicolinimidamide

(Z)-N',5-Dihydroxypicolinimidamide

Cat. No.: B13892123
M. Wt: 153.14 g/mol
InChI Key: KSYYKYWRRSXAQI-UHFFFAOYSA-N
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Description

(6Z)-6-[amino-(hydroxyamino)methylidene]pyridin-3-one is a chemical compound that belongs to the class of pyridinones Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[amino-(hydroxyamino)methylidene]pyridin-3-one typically involves the reaction of pyridin-3-one derivatives with appropriate amino and hydroxyamino reagents. One common method includes the condensation of pyridin-3-one with amino-hydroxyamino compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of (6Z)-6-[amino-(hydroxyamino)methylidene]pyridin-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters. The purification of the compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[amino-(hydroxyamino)methylidene]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino and hydroxyamino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyridinone derivatives, while reduction can produce amino-pyridinone compounds.

Scientific Research Applications

(6Z)-6-[amino-(hydroxyamino)methylidene]pyridin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-6-[amino-(hydroxyamino)methylidene]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-3-one: A simpler analog with similar structural features but lacking the amino and hydroxyamino groups.

    6-amino-pyridin-3-one: Contains an amino group but lacks the hydroxyamino functionality.

    6-hydroxyamino-pyridin-3-one: Contains a hydroxyamino group but lacks the amino functionality.

Uniqueness

(6Z)-6-[amino-(hydroxyamino)methylidene]pyridin-3-one is unique due to the presence of both amino and hydroxyamino groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

N',5-dihydroxypyridine-2-carboximidamide

InChI

InChI=1S/C6H7N3O2/c7-6(9-11)5-2-1-4(10)3-8-5/h1-3,10-11H,(H2,7,9)

InChI Key

KSYYKYWRRSXAQI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=NC=C1O)/C(=N/O)/N

Canonical SMILES

C1=CC(=NC=C1O)C(=NO)N

Origin of Product

United States

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